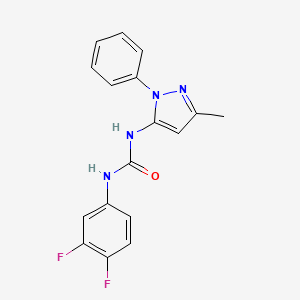

1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

ML297, also known as 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels . Specifically, it targets the GIRK1/2 subunits . GIRK channels are a family of ion channels that play a crucial role in controlling heart rhythm, effects on reward/addiction, and modulation of response to analgesics .

Mode of Action

ML297 selectively activates recombinant neuronal GIRK channels containing the GIRK1 subunit . This activation requires phosphatidylinositol-4,5-bisphosphate (PIP2), but is otherwise distinct from receptor-induced, G-protein-dependent channel activation . Two amino acids unique to the pore helix (F137) and second membrane-spanning (D173) domain of GIRK1 were identified as necessary and sufficient for the selective activation of GIRK channels by ML297 .

Biochemical Pathways

The activation of GIRK channels by ML297 leads to a decrease in neuronal excitability . This is achieved through the opening of potassium channels, which leads to the hyperpolarization of the cell membrane and a decrease in the firing rate of action potentials . This can have downstream effects on various physiological processes, including heart rhythm and response to analgesics .

Result of Action

ML297 has been shown to have antiepileptic properties . It has also been found to decrease anxiety-related behavior without sedative or addictive liabilities . Furthermore, ML297 has been shown to restore sleep architecture and EEG disruptions, and rescue memory deficits in a mouse model of fragile X syndrome .

Action Environment

The efficacy and stability of ML297 can potentially be influenced by various environmental factors, although specific studies on this aspect are limited. It is known that the function of girk channels, the primary target of ml297, can be modulated by various factors including ph, temperature, and the presence of different intracellular and extracellular ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML297 is synthesized through a multi-step process involving the formation of a urea derivative. The key steps include:

Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with an appropriate diketone.

Introduction of the difluorophenyl group: This step involves the coupling of the pyrazole ring with a difluorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

While specific industrial production methods for ML297 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ML297 primarily undergoes:

Substitution reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The urea linkage in ML297 can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to cleave the urea bond.

Major Products

Substitution reactions: Products include substituted derivatives of ML297 with various nucleophiles.

Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

ML297 has a wide range of applications in scientific research:

Neuroscience: It is used to study the role of GIRK channels in neuronal signaling and their implications in neurological disorders.

Epilepsy research: ML297 has shown efficacy in animal models of epilepsy, making it a valuable tool for understanding seizure mechanisms and developing new treatments.

Anxiety disorders: The compound has demonstrated anxiolytic effects without sedative or addictive liabilities, providing insights into potential therapeutic approaches for anxiety.

Sleep research: ML297 has been found to restore normal sleep architecture and improve memory consolidation in animal models.

Comparison with Similar Compounds

Similar Compounds

ML194: Another GIRK channel activator, but with different selectivity and potency profiles.

ML303: A compound with similar GIRK channel activation properties but distinct chemical structure.

Uniqueness of ML297

ML297 stands out due to its high selectivity for GIRK1/2 channels and its potent activation at low concentrations (EC50 of 0.16 μM) . This specificity and potency make it a valuable tool for both research and potential therapeutic applications .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKSMUSSYJUQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of ML297?

A1: ML297 selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]

Q2: How does ML297 interact with GIRK channels?

A2: ML297 directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]

Q3: What are the downstream effects of ML297-mediated GIRK channel activation?

A3: ML297 activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]

Q4: How does ML297 differ from other compounds that modulate GIRK channel activity, like baclofen?

A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, ML297 directly gates the channel. ML297 demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []

Q5: Does ML297 affect synaptic plasticity?

A5: Yes, research indicates that ML297 can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by ML297 can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]

Q6: What is the molecular formula and weight of ML297?

A6: The molecular formula of ML297 is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]

Q7: Is there spectroscopic data available for ML297?

A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of ML297 suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []

Q8: Does ML297 have any known catalytic properties?

A8: ML297 is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]

Q9: Have computational methods been used to study ML297 and its interactions?

A9: Yes, molecular dynamics simulations have been employed to investigate the binding of ML297 and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []

Q10: How do structural modifications of ML297 affect its activity and selectivity?

A10: Studies utilizing molecular modeling and chemical modifications of ML297 have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]

Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of ML297?

A11: While specific formulation strategies are not detailed in the provided research, the development of ML297 as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.

Q12: What in vitro models have been used to study the effects of ML297?

A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of ML297 on cellular excitability, synaptic transmission, and plasticity. [, , , ]

Q13: What are the key findings from in vivo studies using ML297?

A13: Animal studies have shown that systemic and intracranial administration of ML297 can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]

Q14: Has ML297 been tested in clinical trials?

A14: There is no mention of completed clinical trials for ML297 in the provided research.

Q15: What is known about the toxicological profile of ML297?

A15: While specific toxicological data is not presented in the provided research, studies indicate that ML297 does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.

Q16: Have any specific drug delivery strategies been explored for ML297?

A16: While the research does not explicitly mention specific drug delivery approaches for ML297, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []

Q17: What analytical techniques were used to characterize and study ML297?

A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of ML297. [, , , , ]

Q18: What research tools and resources have been instrumental in studying ML297?

A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]

Q19: What is the significance of ML297 in the field of GIRK channel research?

A19: ML297 represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)